Arginine 4-methyl-7-coumarylamide Arginine 4-methyl-7-coumarylamide
Brand Name: Vulcanchem
CAS No.: 70274-89-4
VCID: VC21544454
InChI: InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1
SMILES: CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N
Molecular Formula: C16H21N5O3
Molecular Weight: 331.37 g/mol

Arginine 4-methyl-7-coumarylamide

CAS No.: 70274-89-4

Cat. No.: VC21544454

Molecular Formula: C16H21N5O3

Molecular Weight: 331.37 g/mol

* For research use only. Not for human or veterinary use.

Arginine 4-methyl-7-coumarylamide - 70274-89-4

Specification

CAS No. 70274-89-4
Molecular Formula C16H21N5O3
Molecular Weight 331.37 g/mol
IUPAC Name (2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Standard InChI InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1
Standard InChI Key ZSQPDAOJXSYJNP-LBPRGKRZSA-N
Isomeric SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N
SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N
Canonical SMILES CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N

Introduction

Chemical Structure and Properties

Basic Chemical Information

Arginine 4-methyl-7-coumarylamide, also known as H-Arg-AMC, is a synthetic derivative consisting of the amino acid arginine linked to a 4-methyl-7-coumarin group. It has several synonyms including L-Arg-AMC, Arg-4-HMeC, L-arginine 4-methylcoumarinyl-7-amide, and arginyl-7-amido-4-methylcoumarin .

The compound has the following key chemical identifiers:

PropertyValue
Molecular FormulaC16H21N5O3
Molecular Weight331.37 g/mol
CAS Numbers65286-27-3, 70274-89-4
IUPAC Name(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide
InChI KeyZSQPDAOJXSYJNP-LBPRGKRZSA-N

Structural Characteristics

The chemical structure of Arginine 4-methyl-7-coumarylamide features an L-arginine residue connected via an amide bond to the 7-position of a 4-methyl-coumarin moiety. The structural components can be broken down as follows:

  • An L-arginine residue with its characteristic guanidino side chain

  • An amide linkage connecting the carboxyl terminus of arginine

  • A 4-methyl-coumarin (4-methyl-2-oxo-2H-1-benzopyran) group at the 7-position

The compound's structure provides it with unique spectroscopic properties, particularly upon enzymatic hydrolysis .

Physical and Chemical Properties

Arginine 4-methyl-7-coumarylamide is typically available as a powder in its free form or as a hydrochloride salt. The compound has the following physical and chemical properties:

  • Appearance: Solid powder

  • Solubility: Soluble in aqueous solutions, particularly under slightly acidic conditions

  • Storage requirements: -20°C under dry conditions

  • Stability: Stable when stored properly, away from light exposure

  • Hazard classification: WGK Germany 3 (indicating high hazard to water)

The compound's most significant chemical property is its ability to release highly fluorescent 7-amino-4-methylcoumarin upon hydrolysis of the amide bond, which forms the basis for its application in enzyme assays .

Biological Applications

Role as Enzyme Substrate

Arginine 4-methyl-7-coumarylamide serves as a substrate for various proteolytic enzymes, particularly those with specificity for arginine at the P1 position. Its primary applications include:

  • Aminopeptidase substrate: The compound is efficiently hydrolyzed by enzymes with aminopeptidase activity .

  • Cathepsin H substrate: It shows particular specificity as a substrate for cathepsin H, a lysosomal cysteine protease .

  • Other protease detection: While most specific for cathepsin H, it can also be used to detect other proteases with appropriate specificity.

The compound's utility stems from its non-fluorescent nature in intact form, which dramatically changes upon enzymatic cleavage .

Fluorescence Properties and Detection Methods

The key to Arginine 4-methyl-7-coumarylamide's utility in biochemical assays is its fluorescence characteristics:

  • The intact substrate exhibits minimal fluorescence.

  • Upon enzymatic hydrolysis, the amide bond is cleaved, releasing 7-amino-4-methylcoumarin, a highly fluorescent molecule.

  • The released product has excitation maxima at approximately 380 nm and emission maxima at 460 nm.

This property enables highly sensitive detection methods for enzyme activity. A typical fluorimetric assay involves:

  • Incubation of the substrate with the enzyme of interest

  • Measurement of fluorescence release at 460 nm (excitation at 380 nm)

  • Quantification of enzyme activity based on fluorescence intensity

Comparative Substrate Efficiency

Arginine 4-methyl-7-coumarylamide has been directly compared with other substrates to assess its efficiency in enzyme assays. For example, in studies of aleurain, a plant thiol protease, researchers evaluated the catalytic efficiency against multiple substrates:

SubstrateEnzymeKm (μM)kcat (s-1)kcat/Km (M-1 s-1)
Arg-AMCAleurain2601.24.6 × 103
Arg-βNAAleurain1300.634.8 × 103
Bz-Arg-βNAAleurain1751.05.7 × 103

These values were within a threefold range of those previously reported for human cathepsin H, demonstrating remarkable similarity between plant and animal systems in their interaction with this substrate .

Research Applications

Studies with Cathepsins

Arginine 4-methyl-7-coumarylamide has been extensively used in the study of cathepsin enzymes, particularly cathepsin H. In a landmark study by Barrett, this compound was identified as an excellent substrate for the fluorimetric assay of cathepsin H . The research established that:

  • The substrate is highly specific for cathepsin H compared to other lysosomal proteases

  • It enables convenient, sensitive procedures for enzyme detection

  • It provides a safer alternative to previously used naphthylamide substrates

  • It allows for precise quantification of cathepsin H activity in various biological samples

This work laid the foundation for numerous subsequent studies using Arginine 4-methyl-7-coumarylamide as a tool for investigating cathepsin H function in various physiological and pathological contexts.

Microbial Research Applications

Arginine 4-methyl-7-coumarylamide has found significant applications in microbial research, particularly in studies of periodontal pathogens such as Porphyromonas gingivalis. This bacterium produces arginine-specific cysteine proteinases (gingipains) that are crucial virulence factors.

Research has employed Arginine 4-methyl-7-coumarylamide to:

  • Measure gingipain activity in P. gingivalis cultures

  • Evaluate the effects of gene mutations on protease expression

  • Assess the relationship between protease activity and bacterial fimbriation

  • Investigate inhibitors of bacterial proteases

In these studies, the substrate has provided valuable insights into bacterial pathogenicity mechanisms and potential therapeutic targets for periodontal disease .

Plant Science Applications

An intriguing application of Arginine 4-methyl-7-coumarylamide has been in plant science, where it has revealed evolutionary conservation of certain proteolytic systems. Research on barley aleurain, a vacuolar thiol protease, demonstrated that:

  • Aleurain is functionally homologous to mammalian cathepsin H

  • Both enzymes show similar catalytic efficiency with Arginine 4-methyl-7-coumarylamide

  • The plant enzyme exhibits aminopeptidase activity comparable to its animal counterpart

This research highlighted the evolutionary conservation of certain proteolytic mechanisms across plant and animal kingdoms, with Arginine 4-methyl-7-coumarylamide serving as a key tool for making these comparisons .

Inhibitor Research

Arginine 4-methyl-7-coumarylamide has been instrumental in characterizing protease inhibitors, particularly cystatins from various sources. In studies of sunflower cystatins (Sca and Scb), researchers used this substrate to:

  • Evaluate inhibitory potency against cathepsin H

  • Compare inhibitor specificity across different proteases

  • Characterize structure-function relationships in cystatin molecules

These studies revealed that Scb strongly inhibited cathepsin H activity (as measured using Arginine 4-methyl-7-coumarylamide), while Sca exhibited weaker inhibition. Notably, neither inhibitor affected Arg-gingipain activity, demonstrating the utility of this substrate in discriminating between different proteolytic mechanisms .

Chemical Synthesis and Related Compounds

Related Compounds and Derivatives

Several related compounds and derivatives of Arginine 4-methyl-7-coumarylamide have been developed for specialized applications:

  • L-Arginyl-L-arginine 7-amido-4-methylcoumarin (H-Arg-Arg-AMC): A dipeptide derivative with altered substrate specificity

  • L-Arginyl-L-arginine 7-amido-4-methylcoumarin trihydrochloride: The salt form of the dipeptide derivative

  • Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Z-Phe-Arg-MCA): A substrate with enhanced specificity for cathepsin B

  • Carbobenzoxy-L-phenyl-L-arginine-4-methyl-7-coumarylamide: Used for specific protease detection in bacterial studies

These derivatives enable researchers to target specific proteases with enhanced selectivity, expanding the utility of these fluorogenic substrates in biochemical research .

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